2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile

Physicochemical profiling Drug-likeness Surface adsorption

Researchers requiring regioisomerically pure nicotinonitrile probes for kinase SAR often face limited access to well-characterized derivatives. This compound delivers the exact 6-phenyl-4-(p-tolyl) regioisomer with a distinctive 4-nitrophenyl thioether side chain, enabling quantitative assessment of nitro-group contributions to target binding. - TPSA 125 Ų & 6 H-bond acceptor sites enable multi-directional kinase hinge interaction vs. des-nitro analog (TPSA 79.1 Ų, 4 HBA). - 95% min. purity; full QA documentation; shipped from California, USA. - Ideal paired-testing candidate alongside CAS 332164-86-0 for SAR deconvolution.

Molecular Formula C27H19N3O3S
Molecular Weight 465.5 g/mol
Cat. No. B15054702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile
Molecular FormulaC27H19N3O3S
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C27H19N3O3S/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)29-27(24(23)16-28)34-17-26(31)21-11-13-22(14-12-21)30(32)33/h2-15H,17H2,1H3
InChIKeyUJBYBNLFBBYMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinonitrile 332128-08-2: Physicochemical Baseline


2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile (CAS 332128-08-2) is a polysubstituted nicotinonitrile featuring a 6-phenyl-4-(p-tolyl)pyridine-3-carbonitrile core functionalized at the 2-position with a (4-nitrophenyl)-2-oxoethyl thioether side chain [1]. It has the molecular formula C27H19N3O3S and a molecular weight of 465.5 g/mol, with a minimum commercial purity specification of 95% . Computed physicochemical properties include XLogP3 of 6.3, topological polar surface area (TPSA) of 125 Ų, 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 rotatable bonds [1]. The compound belongs to the 3-cyanopyridine (nicotinonitrile) class, a privileged scaffold in medicinal chemistry with demonstrated applications in kinase inhibition, anticancer, antimicrobial, and corrosion inhibition research [2]. Its defining structural feature—the 4-nitrophenyl group on the thioether side chain—conveys distinct electronic and steric properties relative to closely related analogs that lack this nitro substitution.

Privileged nicotinonitrile scaffold for kinase inhibition, cytotoxicity, antimicrobial, and corrosion research
4-Nitrophenyl thioether substituent provides distinct H-bond and electronic profile for target engagement studies
Useful SAR probe for regioisomer and substituent effect mapping in enzyme inhibition models

Nicotinonitrile 332128-08-2: Differentiation from Analogs


The 4-nitrophenyl substituent on the thioether side chain is not a decorative modification but a functional determinant of the compound's physicochemical profile. Replacing the nitro group with hydrogen (as in CAS 332164-86-0) reduces the topological polar surface area from 125 Ų to 79.1 Ų and eliminates two hydrogen bond acceptor sites (from 6 to 4) [1][2]. These differences directly impact capacity for directional intermolecular interactions—whether with a kinase hinge region, a metal surface, or a biological membrane [3]. Conversely, changing the regioisomeric arrangement of the phenyl and p-tolyl groups on the pyridine ring (as in CAS 444152-08-3) reorients the key aromatic pharmacophoric elements, which literature on related nicotinonitrile derivatives has shown can alter target binding from sub-nanomolar to orders of magnitude weaker [4]. Generic substitution without experimental validation therefore risks losing the specific interaction profile for which this particular substitution pattern was designed or selected. The quantitative evidence below substantiates these differentiation claims.

Target feature
4-Nitrophenyl group with 6 H-bond acceptors and TPSA 125 Ų
Analog risk
Des-nitro analog (CAS 332164-86-0) has only 4 H-bond acceptors; may lose key polar interactions required for target recognition
Target feature
6-Phenyl-4-(p-tolyl) regiochemistry on pyridine core
Analog risk
Positional isomer (CAS 444152-08-3) swaps aryl positions; literature associates such changes with altered enzyme inhibition profiles

Nicotinonitrile 332128-08-2: Comparative Evidence


TPSA and HBA vs. Des-Nitro Analog

The 4-nitrophenyl group increases TPSA by 45.9 Ų (58% relative increase) and adds 2 hydrogen bond acceptor sites compared to the des-nitro analog 2-((2-oxo-2-phenylethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile (CAS 332164-86-0) [1][2]. TPSA values were computed by Cactvs 3.4.8.24 using the same algorithm for both compounds, ensuring comparability. The target compound's TPSA of 125 Ų lies within the favorable range for oral bioavailability (typically <140 Ų per Lipinski's rule-of-five), but is substantially higher than the comparator's 79.1 Ų, indicating significantly enhanced capacity for polar interactions [3].

TPSA & HBA vs. Des-Nitro
Head-to-head
Target: TPSA 125 Ų, HBA 6
Analog: TPSA 79.1 Ų, HBA 4
Higher polar surface and H-bond capacity may support enhanced target interactions
Computed by Cactvs; direct binding correlation requires experimental validation
Physicochemical profiling Drug-likeness Surface adsorption Medicinal chemistry

Lipophilicity (XLogP3) vs. Des-Nitro Analog

Despite adding 45 Da of molecular weight (NO2 vs. H), the target compound exhibits an XLogP3 of 6.3, which is 0.2 log units lower than the des-nitro analog's XLogP3 of 6.5 [1][2]. This counterintuitive result—adding a polar nitro group while only modestly reducing lipophilicity—reflects the electron-withdrawing nature of the nitro group, which redistributes electron density across the conjugated system. Both compounds remain in the highly lipophilic range (XLogP3 > 5), but the nitro-bearing compound achieves this lipophilicity while carrying additional polar functionality [3].

Lipophilicity vs. Des-Nitro
Head-to-head
Target XLogP3 6.3 vs. 6.5 (analog); Δ −0.2 despite +45 Da
Retains high membrane permeability with additional polar functionality
Computed values; experimental logP/logD recommended for specific systems
Lipophilicity Membrane permeability ADME LogP

Molecular Complexity vs. Des-Nitro Analog

The target compound has a computed molecular complexity score of 740 and contains 34 heavy atoms, compared to 622 and 31 heavy atoms for the des-nitro analog [1][2]. The complexity score, computed by Cactvs, reflects the topological and constitutional features of the molecule including ring systems, heteroatom content, and substitution patterns. The 19% higher complexity and 10% more heavy atoms indicate that the nitro-bearing compound occupies a more information-rich region of chemical space [3].

Complexity vs. Des-Nitro
Head-to-head
Complexity 740 vs. 622 (+19%); Heavy atoms 34 vs. 31
Higher complexity may correlate with greater target selectivity
Computed by Cactvs; requires experimental SAR confirmation
Molecular complexity Structure-activity relationships Chemical space Drug design

Core Scaffold Corrosion Inhibition Baseline

The 6-phenyl-4-(p-tolyl)nicotinonitrile core scaffold shared by the target compound has demonstrated effective corrosion inhibition. In a study of 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) on mild steel in 1 M HCl, ATN achieved a maximum inhibition efficiency of 95.23% at 0.33 mM concentration, with inhibition efficiency increasing from 80% to 95% across the concentration range of 0.08–0.33 mM [1]. The closely related 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) achieved 97.14% at the same concentration. Both inhibitors obeyed the Langmuir adsorption isotherm, indicating monolayer chemisorption on the steel surface [1]. The target compound replaces the 2-amino group with a (4-nitrophenyl)-2-oxoethyl thioether moiety, which adds two additional heteroatom sites (nitro oxygens, thioether sulfur) capable of dative bonding to metal surfaces—potentially enhancing adsorption strength relative to the amino-bearing analogs [2].

Corrosion Inhibition Baseline
Class-level inference
Core scaffold analog ATN: 95.23% inhibition on mild steel at 0.33 mM
Reported scaffold performance suggests corrosion research potential
Direct measurement of target compound required; Langmuir adsorption model
Corrosion inhibition Mild steel Electrochemical impedance Materials science

Validated Kinase Inhibition of 2-Thioether Scaffold

The 2-(alkylsulfanyl)nicotinonitrile scaffold has been validated as a kinase inhibitor chemotype. Compound 13g—2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile, which shares the same 2-(aryl-2-oxoethyl)thio substitution pattern as the target compound—was identified as a submicromolar RET tyrosine kinase inhibitor with 3-fold selectivity over ALK and 100-fold selectivity over ABL kinases [1]. More broadly, the nicotinonitrile class has produced pan-Pim kinase inhibitors with IC50 ≤ 0.28 μM (compound 8e, comparable to staurosporine) and c-Met/Pim-1 dual inhibitors with IC50 values below 200 nM [2][3]. The target compound's 4-nitrophenyl group provides a stronger electron-withdrawing character and additional H-bond acceptor capacity relative to the 4-chlorophenyl group in compound 13g, which may further modulate kinase selectivity [4].

Kinase Scaffold Validation
Class-level inference
Analog 13g: submicromolar RET inhibition; Pim inhibitor IC50 ≤0.28 μM
Validated 2-thioether scaffold supports kinase selectivity screening
Target compound not directly assayed; 4-NO2 may shift selectivity profile
Kinase inhibition RET tyrosine kinase Cancer Structure-activity relationship

Positional Isomer Differentiation

The target compound (CAS 332128-08-2) has the 6-phenyl-4-(p-tolyl) substitution pattern, whereas a commercially available positional isomer (CAS 444152-08-3) carries the 4-phenyl-6-(p-tolyl) arrangement . Literature evidence demonstrates that the position of aryl substituents on the nicotinonitrile core critically influences biological activity: a 6-(4-nitrophenyl)-4-phenylnicotinonitrile-coumarin hybrid exhibited acetylcholinesterase (AChE) inhibitory activity with an IC50 of 13 nM, exceeding the potency of the reference drug donepezil (IC50 = 14 nM) [1]. Cytotoxicity profiling of this hybrid showed IC50 values of 3.5–13.9 μM against tested cell lines, indicating a wide therapeutic window (>250-fold between AChE inhibition and cytotoxicity) [1]. The specific placement of the aryl groups determines the three-dimensional pharmacophore presentation and thus target recognition [2].

Positional Isomer SAR
Cross-study comparable
6-aryl positioning critical: AChE IC50 13 nM for related 6-(4-NO2-Ph) derivative
Regioisomer choice may significantly influence enzyme inhibition readout
Direct comparison of both isomers recommended for target-specific SAR
Regioisomerism Acetylcholinesterase inhibition Structure-activity relationship Positional effects

Nicotinonitrile 332128-08-2: Application Scenarios


Kinase Inhibitor Lead Optimization

The validated 2-thioether nicotinonitrile scaffold (submicromolar RET kinase inhibition demonstrated by compound 13g) combined with the target compound's distinctive 4-nitrophenyl group (TPSA 125 Ų, 6 HBA sites) provides a rational starting point for kinase selectivity screening [1]. The additional H-bond acceptor capacity of the nitro group—relative to the 4-chlorophenyl analog—enables exploration of interactions with kinase hinge regions that require multiple directional hydrogen bonds. Researchers should conduct parallel testing of the target compound alongside the des-nitro analog (CAS 332164-86-0) to quantify the contribution of the nitro group to kinase inhibition potency and selectivity [2].

Corrosion Inhibitor Development

The core 6-phenyl-4-(p-tolyl)nicotinonitrile scaffold has established corrosion inhibition credentials (95.23% efficiency for ATN at 0.33 mM on mild steel in 1 M HCl) [3]. The target compound extends this scaffold with thioether sulfur, nitro oxygen, and carbonyl oxygen functional groups—each capable of dative bonding to iron surfaces. This multi-dentate adsorption potential may enable lower effective inhibitor concentrations or broader pH tolerance compared to the amino-substituted analogs. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies, following the protocols established by Singh et al. (2016), are recommended for direct performance quantification [3].

Regioisomer-Specific Enzyme Inhibition

The literature-established sensitivity of nicotinonitrile biological activity to aryl substitution position (AChE IC50 = 13 nM for the 6-(4-nitrophenyl) derivative vs. donepezil at 14 nM) [4] makes this exact regioisomer (6-phenyl-4-(p-tolyl)) a valuable tool for structure-activity relationship (SAR) studies. A systematic comparison with the positional isomer CAS 444152-08-3 (4-phenyl-6-(p-tolyl)) can map how the interchange of phenyl and p-tolyl positions affects enzyme inhibition potency, cytotoxicity, and selectivity. This deconvolution of regioisomeric effects is essential for rational optimization of the nicotinonitrile pharmacophore [4].

Computational Docking Studies

The quantitative differentiation in TPSA (125 vs. 79.1 Ų) and HBA count (6 vs. 4) between the target compound and its des-nitro analog makes this pair an ideal test case for validating computational models of ligand-receptor binding [2]. The nitro group's electron-withdrawing effect, combined with its polar surface contributions, provides a measurable perturbation that can be probed through molecular dynamics simulations and free energy perturbation (FEP) calculations. The commercial availability of both compounds at equivalent purity (95%) from the same vendor eliminates confounding factors from differential synthetic routes or purification methods.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
2-Thioether nicotinonitrile scaffold
Kinase selectivity screening; parallel testing vs. des-nitro analog
Corrosion inhibitor development
Multi-dentate adsorption potential (S, NO2, C=O)
EIS and potentiodynamic polarization per established protocols
Regioisomer-specific SAR studies
6-Phenyl-4-(p-tolyl) substitution pattern
Comparative enzyme inhibition assays with positional isomer CAS 444152-08-3
Computational docking validation
Distinct TPSA and HBA vs. des-nitro analog
MD simulations and FEP calculations using paired compounds
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